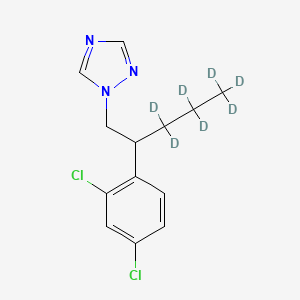
Penconazole-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penconazole-d7 is a deuterium-labeled derivative of Penconazole, a triazole fungicide. The deuterium labeling is used to trace the compound in various scientific studies. Penconazole itself is widely used to control powdery mildew on crops such as apples, grapes, and vegetables by inhibiting sterol biosynthesis in fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Penconazole-d7 is synthesized from Penconazole by replacing hydrogen atoms with deuterium. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . The main raw materials used are 2,4-dichloro butyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, and to meet energy conservation and emission reduction requirements .
Análisis De Reacciones Químicas
Types of Reactions
Penconazole-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various metabolites and derivatives that are used in further scientific research .
Aplicaciones Científicas De Investigación
Penconazole-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracing in studies. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Penconazole.
Biology: Helps in understanding the metabolic pathways and effects of Penconazole in living organisms.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Penconazole.
Industry: Applied in the development of new fungicides and in environmental studies to trace the movement and degradation of Penconazole in ecosystems .
Mecanismo De Acción
Penconazole-d7, like Penconazole, acts as a sterol demethylation inhibitor. It inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the fungal cells . The molecular targets include cytochrome P450-dependent 14α-demethylase, which is crucial for ergosterol biosynthesis .
Comparación Con Compuestos Similares
Penconazole-d7 is compared with other triazole fungicides such as Tebuconazole, Propiconazole, and Myclobutanil. These compounds share similar mechanisms of action but differ in their specific applications, efficacy, and environmental impact. This compound’s uniqueness lies in its deuterium labeling, which provides an advantage in tracing and studying the compound in various scientific contexts .
List of Similar Compounds
- Tebuconazole
- Propiconazole
- Myclobutanil
This compound stands out due to its specific use in research applications, providing valuable insights into the behavior and effects of Penconazole in different environments and organisms.
Propiedades
Fórmula molecular |
C13H15Cl2N3 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
WKBPZYKAUNRMKP-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



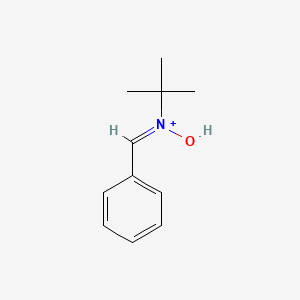
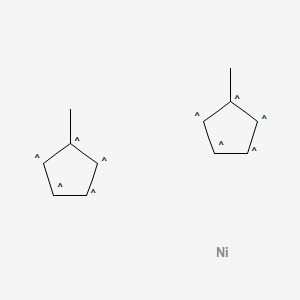
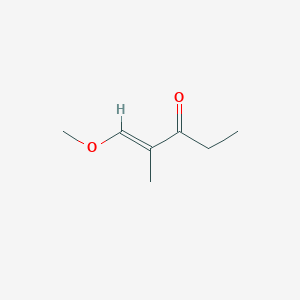
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
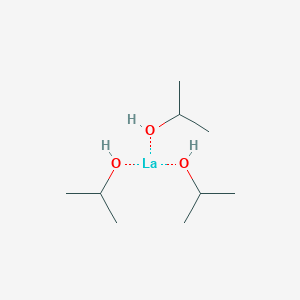
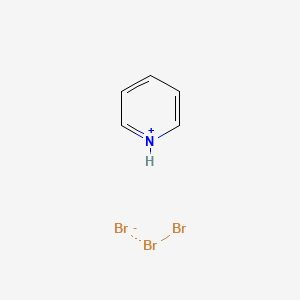
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
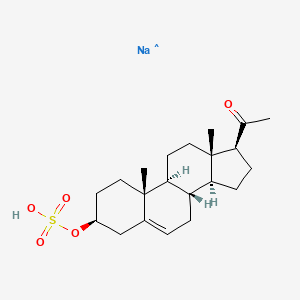

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)



